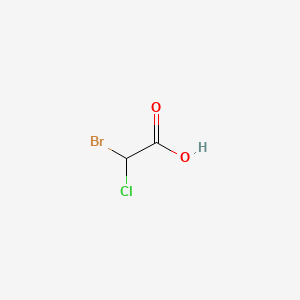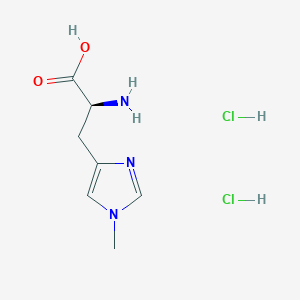
N-Methyl Moxifloxacin
Vue d'ensemble
Description
N-Methyl Moxifloxacin, also known as this compound, is a useful research compound. Its molecular formula is C22H26FN3O4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19073448 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ophthalmic Uses
- Ophthalmic Inserts for Sustained Drug Delivery : Moxifloxacin has been utilized in the formulation of ophthalmic inserts. These inserts are designed for sustained drug delivery directly into the eye, providing effective management of ocular diseases with reduced frequency of administration. The inserts, composed of biodegradable polymers like chitosan, methyl cellulose, and hydroxyl propyl methyl cellulose, ensure a constant release of the drug in a non-toxic manner to the eye (Nayak et al., 2015).
Interaction with Biological Molecules
- Interaction with DNA : A study on the interaction of moxifloxacin with calf thymus DNA revealed insights into the drug's binding mechanisms. It was found that moxifloxacin binds to DNA through hydrogen bonding and Van der Waals forces. This understanding could be significant for further clinical applications of moxifloxacin as an antibiotic (Lv et al., 2014).
Pharmacokinetic Studies
- Determination in Biological Samples : Research has been conducted on the determination of moxifloxacin in various biological samples, such as dried blood spots, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for therapeutic drug monitoring, especially in the treatment of multidrug-resistance tuberculosis (MDR-TB) (Vu et al., 2011).
Nanoparticle Formulation
- Nanoparticle-Based Drug Delivery : Nanoparticle formulations of moxifloxacin have been developed for ocular administration. These formulations aim to enhance the drug's bioavailability and provide sustained release, reducing the frequency of dosing required for effective treatment (Vyas et al., 2020).
Synthesis and Production
- Synthesis and Production Monitoring : Research on the synthesis of N-methyl moxifloxacin hydrochloride has been conducted, providing insights into the production monitoring and quality standards of this compound. This is essential for ensuring the effectiveness and safety of the drug in clinical applications (Qing-s, 2014).
In Situ Gel Formulations
- In Situ Gel-Forming Ophthalmic Formulations : Moxifloxacin hydrochloride has been used in in situ gel-forming ophthalmic formulations. These formulations provide sustained release and increased residence time of the drug in the eye, making them effective for treating ocular conditions (Mandal et al., 2012).
Mécanisme D'action
Target of Action
N-Methyl Moxifloxacin, like its parent compound Moxifloxacin, primarily targets bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Mode of Action
This compound interacts with its targets, topoisomerase II and IV, by forming a ternary complex with the enzymes and bacterial DNA . This interaction inhibits the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The inhibition of topoisomerase II and IV by this compound affects several biochemical pathways. For instance, it disrupts the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These disruptions can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Moxifloxacin. Moxifloxacin is well absorbed, with a high bioavailability of approximately 90% . It is metabolized in the liver through sulfate and glucuronide conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . These ADME properties impact the bioavailability of the drug, ensuring effective concentrations are reached at the site of infection .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication. By targeting and inhibiting topoisomerase II and IV, this compound prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This leads to bacterial cell death and the resolution of the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances, such as metal ions, can potentially interact with the drug and alter its effectiveness . Therefore, the action environment plays a crucial role in the overall efficacy and stability of this compound.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl Moxifloxacin can be achieved through a multi-step process involving the modification of the parent compound Moxifloxacin.", "Starting Materials": [ "Moxifloxacin", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Moxifloxacin is reacted with methyl iodide in the presence of sodium hydride and dimethylformamide to form N-Methyl Moxifloxacin intermediate.", "Step 2: The intermediate is then purified and treated with methanol and hydrochloric acid to remove any remaining unreacted starting materials.", "Step 3: The resulting product is then treated with sodium hydroxide and water to neutralize the acid and obtain the final product, N-Methyl Moxifloxacin." ] } | |
Numéro CAS |
721970-37-2 |
Formule moléculaire |
C22H26FN3O4 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29)/t12-,17+/m0/s1 |
Clé InChI |
RBOQKHOVSOJSBL-YVEFUNNKSA-N |
SMILES isomérique |
CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES canonique |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

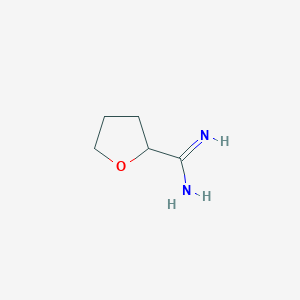
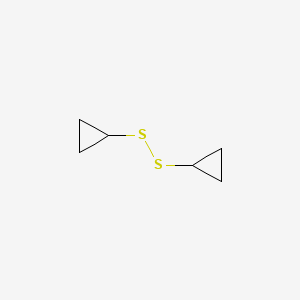

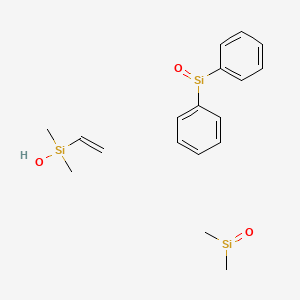
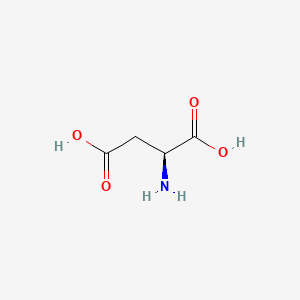

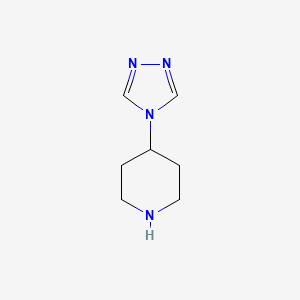

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)
